

# A Comparative Analysis of Two Potent TRPV4 Inhibitors: GSK2798745 and GSK2193874

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | GSK2798745 |           |  |  |  |
| Cat. No.:            | B607803    | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two selective Transient Receptor Potential Vanilloid 4 (TRPV4) channel inhibitors: **GSK2798745**, a clinical candidate, and GSK2193874, a preclinical tool compound. This objective comparison, supported by experimental data, aims to inform researchers on the distinct characteristics and potential applications of each molecule in the study of TRPV4-mediated signaling pathways and associated pathologies.

### Introduction to TRPV4 and its Inhibitors

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands.[1] Its role in regulating calcium influx makes it a critical player in numerous physiological and pathophysiological processes.[1] Consequently, the development of potent and selective TRPV4 inhibitors is of significant interest for therapeutic intervention in conditions such as pulmonary edema associated with heart failure.[1][2] GlaxoSmithKline has developed two notable TRPV4 inhibitors, **GSK2798745** and GSK2193874, which, despite sharing the same molecular target, possess distinct profiles that make them suitable for different stages of research and development.

## **Comparative Data at a Glance**



The following tables summarize the key quantitative data for **GSK2798745** and GSK2193874, facilitating a direct comparison of their potency, selectivity, and pharmacokinetic properties.

**Table 1: In-Vitro Potency** 

| Compound   | Target | Human (hTRPV4)<br>IC50 | Rat (rTRPV4) IC50 |
|------------|--------|------------------------|-------------------|
| GSK2798745 | TRPV4  | 1.8 nM[3]              | 1.6 nM            |
| GSK2193874 | TRPV4  | 40 nM                  | 2 nM              |

**Table 2: Selectivity Profile** 

| Compound      | Selectivity Panel                                                     | Results                                                    |
|---------------|-----------------------------------------------------------------------|------------------------------------------------------------|
| GSK2798745    | Other TRP Channels                                                    | >25 µM against TRPM5,<br>TRPA1, TRPC3, and TRPC6           |
| GSK2193874    | Other TRP Channels                                                    | >25 µM against TRPV1,<br>TRPA1, TRPC3, TRPC6, and<br>TRPM8 |
| Broader Panel | Selective over a panel of ~200 human receptors, channels, and enzymes |                                                            |

**Table 3: Pharmacokinetic Parameters** 

| Compound   | Species  | Half-life (t½) | Oral<br>Bioavailability<br>(%F) | Clearance (CL) |
|------------|----------|----------------|---------------------------------|----------------|
| GSK2798745 | Human    | ~13 hours      | -                               | -              |
| Rat        | -        | >30%           | Low unbound clearance           |                |
| GSK2193874 | Rat      | 10 hours       | 31%                             | 7.3 mL/min/kg  |
| Dog        | 31 hours | 53%            | 6.9 mL/min/kg                   |                |



# **Signaling Pathways and Experimental Workflows**

To visualize the biological context and experimental procedures related to these inhibitors, the following diagrams are provided.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Molecular Mechanisms of TRPV4 Gating TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Comparative Analysis of Two Potent TRPV4 Inhibitors: GSK2798745 and GSK2193874]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607803#comparative-analysis-of-gsk2798745-and-gsk2193874]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com